Methyl 4-aminobutanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 153.61 g/mol. It is also known by various synonyms, including methyl 4-aminobutyrate hydrochloride and 4-aminobutyric acid methyl ester hydrochloride. The compound appears as a white to off-white powder and is soluble in water. Its chemical structure features a methyl ester group attached to a 4-aminobutanoic acid backbone, making it an important derivative of gamma-aminobutyric acid (GABA) .
Information on the specific safety hazards of Methyl 4-aminobutyrate hydrochloride is limited. As with any research chemical, it should be handled with care following standard laboratory safety protocols. Given its structural similarity to GABA, it is advisable to exercise caution as GABA can have psychoactive effects at high doses [].
Methyl 4-aminobutanoate Hydrochloride can be used to investigate the role of GABA in various physiological processes, including:
Alterations in GABAergic function have been implicated in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Methyl 4-aminobutanoate Hydrochloride can be used to study the role of GABA in these conditions and explore potential therapeutic interventions.
Methyl 4-aminobutanoate Hydrochloride can be used as a tool compound in drug discovery efforts aimed at developing novel therapeutics targeting the GABAergic system. This can involve screening for compounds that modulate the effects of Methyl 4-aminobutanoate Hydrochloride or studying its interaction with potential drug candidates.
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.
Methyl 4-aminobutanoate hydrochloride exhibits biological activity primarily due to its structural similarity to GABA, a key inhibitory neurotransmitter in the central nervous system. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmission. Some studies suggest that this compound may enhance GABAergic activity, which could have implications for treating anxiety and epilepsy .
Several methods exist for synthesizing methyl 4-aminobutanoate hydrochloride:
These methods provide various pathways for synthesizing this compound, allowing for flexibility depending on available materials and desired purity levels.
Methyl 4-aminobutanoate hydrochloride has several applications:
These applications underscore its importance in both medicinal chemistry and agricultural sciences.
Interaction studies involving methyl 4-aminobutanoate hydrochloride focus on its effects on neurotransmitter systems. Research indicates that this compound may interact with GABA receptors, influencing synaptic transmission and neuronal excitability. Such interactions are critical for understanding its therapeutic potential and side effects .
Methyl 4-aminobutanoate hydrochloride shares structural similarities with several other compounds, particularly those related to GABA metabolism:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Gamma-Aminobutyric Acid | C4H9NO2 | Naturally occurring neurotransmitter |
Methyl Glycine | C3H9NO2 | Methylated version of glycine |
Beta-Alanine | C3H7NO2 | Non-proteinogenic amino acid |
N-Methyl Glycine | C4H11NO2 | Methylated derivative of glycine |
Methyl 4-aminobutanoate hydrochloride is unique due to its specific amino group positioning on the butanoate chain, which influences its biological activity and potential therapeutic uses compared to these similar compounds .
The synthesis of methyl 4-aminobutanoate hydrochloride primarily relies on Fischer esterification, which represents the most established and cost-effective approach for converting carboxylic acids to their corresponding ester derivatives [18] [19]. The Fischer esterification mechanism involves six distinct steps, each reversible and contributing to an equilibrium between starting materials and products [18]. The process begins with protonation of the carbonyl oxygen by acid to form an oxonium ion, followed by nucleophilic addition of methanol to the protonated carboxylic acid [20].
The mechanism proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, commonly abbreviated as PADPED [18] [20]. During this process, the carbonyl carbon becomes a superior electrophile following protonation, facilitating the nucleophilic attack by methanol [20]. Subsequent proton transfer events result in the formation of a tetrahedral intermediate, which ultimately eliminates water to yield the desired ester product [18].
Research has demonstrated that Fischer esterification requires careful control of reaction parameters to achieve optimal yields [23]. The reaction typically employs sulfuric acid, para-toluenesulfonic acid, or boron trifluoride as catalysts, with temperatures maintained under reflux conditions ranging from 60 to 110 degrees Celsius [19] [23]. The equilibrium nature of this reaction necessitates strategies to drive the reaction toward product formation, including the use of excess alcohol and removal of water through Dean-Stark distillation or drying agents [18] [19].
Table 1 presents optimized reaction conditions for methyl 4-aminobutanoate synthesis:
Parameter | Optimal Range | Catalyst | Yield (%) |
---|---|---|---|
Temperature | 65-80°C | H₂SO₄ (0.1 mL) | 85-95 |
Reaction Time | 12-15 hours | p-TsOH | 88-92 |
Methanol Excess | 8-10 volumes | TMSCl | 93-95 |
Pressure | Atmospheric | BF₃ | 78-84 |
The presence of the amino group in 4-aminobutanoic acid requires strategic protection during esterification to prevent unwanted side reactions [21] [4]. Carbamate protecting groups, particularly tert-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), have emerged as the most effective choices for amino acid protection [21]. These protecting groups render the nitrogen non-nucleophilic while remaining stable under esterification conditions [21].
The Boc protecting group is typically installed using Boc anhydride and can be removed under acidic conditions using trifluoroacetic acid [21]. This methodology allows for selective protection of the amino functionality during esterification, followed by controlled deprotection to yield the desired amino ester [21]. Research has shown that protecting group strategies significantly improve yields and reduce formation of polymeric side products [21] [4].
An alternative approach utilizes trimethylchlorosilane in methanol as an efficient reagent system for amino acid esterification [22]. This method operates under mild room temperature conditions and demonstrates exceptional compatibility with various amino acids [22]. The reaction involves addition of trimethylchlorosilane to amino acid substrates in methanol, followed by stirring at ambient temperature for 12-15 hours [22].
Table 2 summarizes yields obtained using the trimethylchlorosilane method:
Amino Acid Substrate | Reaction Time (hours) | Yield (%) | Purity (HPLC) |
---|---|---|---|
4-Aminobutanoic acid | 13 | 93-95 | >98.5% |
Glycine | 12 | 96-98 | >99.0% |
Alanine | 14 | 94-97 | >98.8% |
Valine | 15 | 91-94 | >98.2% |
The conversion of methyl 4-aminobutanoate to its hydrochloride salt involves treatment with hydrochloric acid under controlled conditions [3] [15]. This process enhances the compound's stability and solubility characteristics while facilitating purification through crystallization . The salt formation occurs through protonation of the amino group, resulting in an ammonium chloride species with improved handling properties [3] [15].
Crystallization procedures typically involve concentration of the reaction mixture followed by addition of appropriate antisolvents [45]. For aliphatic amino acid methyl ester hydrochlorides, tetrahydrofuran or diethyl ether serve as effective crystallization media [45]. The crystallization process can be optimized by controlling temperature, solvent ratios, and stirring duration to achieve high purity products [45].
Mutual prodrug design represents an innovative approach where two pharmacologically active agents are covalently linked, with each serving as a promoiety for the other [26]. This strategy offers significant advantages over traditional prodrug approaches by combining the therapeutic benefits of both components while potentially overcoming individual limitations [26]. In the context of methyl 4-aminobutanoate hydrochloride, mutual prodrug design can enhance bioavailability and provide synergistic therapeutic effects [9] [26].
The selection of appropriate carrier molecules for mutual prodrug conjugation requires consideration of complementary biological activities [26]. Research has demonstrated that carriers can provide the same biological action as the parent drug for synergistic effects, or offer additional biological activities that enhance the overall therapeutic profile [26]. The mutual prodrug approach has shown particular promise in improving site specificity and reducing side effects associated with systemic exposure [26].
Amino acids serve as excellent promoieties for prodrug design due to their biocompatibility and recognition by specific transport systems [9]. The development of amino acid prodrugs has resulted in improved bioavailability, decreased toxicity, and enhanced targeting to specific tissues or organs [9]. Research has shown that amino acid transport systems can be exploited to deliver drugs across biological barriers, including the blood-brain barrier [9].
Table 3 presents characteristics of amino acid-based prodrug systems:
Transport System | Substrate Specificity | Tissue Distribution | Application |
---|---|---|---|
Large Amino Acid Transporter | Phenylalanine, tyrosine | Brain, kidney | CNS targeting |
Peptide Transporter 1 | Di/tripeptides | Intestine, kidney | Oral bioavailability |
System A | Small neutral amino acids | Liver, muscle | Hepatic targeting |
Taurine Transporter | Taurine, beta-alanine | Heart, brain | Cardiac delivery |
Gamma-aminobutyric acid esters represent a specialized class of prodrugs designed to overcome the poor blood-brain barrier penetration of the parent neurotransmitter [27]. Research has demonstrated that selected gamma-aminobutyric acid esters, including methyl, ethyl, and glucose derivatives, can cross the blood-brain barrier and undergo enzymatic hydrolysis to release active gamma-aminobutyric acid within the central nervous system [27].
The design rationale for gamma-aminobutyric acid ester prodrugs relies on masking the zwitterionic character of the parent compound through esterification [27]. This modification reduces hydrogen bonding capacity and increases lipophilicity, facilitating membrane penetration [27]. Studies have shown that esterases present in cerebrospinal fluid can hydrolyze these prodrugs to release the active neurotransmitter [27].
Advanced delivery strategies for methyl 4-aminobutanoate derivatives involve conjugation with targeting moieties that recognize specific cellular receptors or transport systems [9] [25]. Polyethylene glycol conjugates have been developed to improve solubility and extend plasma half-life while maintaining therapeutic activity [25]. These macromolecular systems employ cleavable linkers that respond to specific enzymatic or chemical triggers [25].
Cell-penetrating peptides represent another promising approach for enhancing intracellular delivery of amino acid derivatives [9]. Research has demonstrated that conjugation with cell-penetrating peptides significantly increases antiproliferative activity and cellular uptake compared to parent compounds [9]. The half-life of these conjugates can be extended to approximately 9.6 days, representing a substantial improvement over unconjugated forms [9].
The optimization of prodrug systems requires understanding of structure-activity relationships that govern bioconversion and biological activity [9] [11]. Research has shown that amino acid configuration plays a crucial role in enzymatic stability and activation kinetics [9]. Compounds containing D-configuration amino acids demonstrate enhanced enzymatic stability compared to L-configuration analogs, while maintaining effective bioconversion in target tissues [9].
Table 4 summarizes structure-activity relationships for amino acid prodrugs:
Structural Feature | Impact on Stability | Bioconversion Rate | Clinical Advantage |
---|---|---|---|
L-Configuration | Lower stability | Faster activation | Rapid onset |
D-Configuration | Higher stability | Slower activation | Extended duration |
Dipeptide linker | Moderate stability | Selective activation | Tissue specificity |
Ester linkage | Variable stability | Esterase-dependent | Controllable release |
The relationship between alkyl chain length and membrane permeability follows a well-established parabolic pattern that significantly influences the biological activity of amino acid esters [13] [33]. Research has demonstrated that increasing alkyl chain length initially enhances permeability up to a critical point, beyond which further elongation results in decreased permeability due to reduced aqueous solubility and increased membrane retention [33].
Studies on para-aminobenzoate ester series have revealed that optimal permeability occurs with alkyl chains containing 4-6 carbon atoms [13]. This optimization reflects the balance between lipophilicity required for membrane penetration and aqueous solubility necessary for biological availability [13]. The critical alkyl chain length represents a transition point where surface tension reaches a plateau, indicating structural reorganization at the molecular level [16].
The impact of alkyl chain modifications on biological activity demonstrates clear structure-activity relationships that guide rational drug design [34] [36]. Research has shown that antibacterial activity of ester derivatives increases significantly following esterification, with activity patterns that correlate directly with alkyl chain length [36]. However, this relationship follows an inverted U-shaped curve, where optimal activity occurs at intermediate chain lengths [36].
Table 5 presents the relationship between chain length and biological activity:
Alkyl Chain Length | Log P Value | Permeability (cm/s) | Relative Activity |
---|---|---|---|
C1 (Methyl) | 0.8 | 2.1 × 10⁻⁶ | 1.0 |
C3 (Propyl) | 1.4 | 4.8 × 10⁻⁶ | 1.8 |
C6 (Hexyl) | 2.6 | 8.9 × 10⁻⁶ | 3.2 |
C9 (Nonyl) | 3.8 | 6.2 × 10⁻⁶ | 2.4 |
C12 (Dodecyl) | 5.1 | 3.1 × 10⁻⁶ | 1.6 |
Carbon branching within alkyl chains produces unique effects on anti-growth properties and biological activity that extend beyond simple lipophilicity considerations [34]. Research has demonstrated that increasing carbon branching from linear to secondary configurations enhances potency by up to 30%, while tertiary branching can reduce activity by approximately 60% due to steric hindrance effects [34].
The presence of tertiary alpha-carbon atoms in ester groups significantly enhances cytotoxicity compared to primary or secondary configurations [34]. This enhancement appears to result from improved molecular recognition and binding affinity rather than simple physical property modifications [34]. Studies have shown that compounds containing isopropyl and isobutyl esters demonstrate pronounced biological effects attributable to their tertiary alpha-carbon structures [34].
Substituent effects on aromatic amino acid derivatives follow established principles of electronic influence on reactivity and biological activity [14] [30]. Electron-donating groups activate the aromatic ring and enhance reactivity, while electron-withdrawing groups produce deactivating effects [14]. These electronic modifications directly influence binding affinity and biological potency through altered molecular recognition patterns [30].
Research on methyl 4-aminobenzoate derivatives has revealed that halogen substituents produce significant changes in inhibitory activity against glutathione-related enzymes [30] [31]. Specifically, compounds containing bromine and chlorine substituents demonstrate the lowest binding energies and highest biological activities [30]. These effects result from favorable electronic interactions that enhance molecular recognition and binding specificity [30] [31].
The relationship between molecular flexibility and biological activity represents a critical consideration in structural modification strategies [28] [35]. Research has demonstrated that amide-to-ester substitutions can dramatically improve membrane permeability while maintaining stable molecular conformations [35]. These modifications reduce hydrogen bonding capacity while preserving essential structural features required for biological activity [35].
Studies on cyclic peptide systems have shown that strategic amide-to-ester substitutions at exposed positions enhance permeability by 4-65 fold compared to parent compounds [33] [35]. This enhancement occurs through reduction of hydrogen bond donors and increased lipophilicity within an optimal range [33]. The conformational stability of modified structures ensures retention of biological activity despite chemical alterations [35].
The optimization of alkyl chain length requires consideration of multiple physicochemical properties that collectively determine biological performance [16] [33]. Research has established that optimal chain lengths vary depending on the specific biological target and delivery requirements [16]. For ionic liquid systems, critical alkyl chain lengths of 6 carbons represent transition points where surface properties reach plateau values [16].
Table 6 summarizes optimization parameters for alkyl chain modifications:
Property | Optimal Range | Measurement Method | Clinical Relevance |
---|---|---|---|
Log P | 2.0-4.0 | Partition coefficient | Membrane permeability |
Molecular Weight | 150-500 Da | Mass spectrometry | Bioavailability |
Polar Surface Area | 60-140 Ų | Computational | Blood-brain barrier |
Hydrogen Bond Donors | 0-5 | Structural analysis | Membrane penetration |
Methyl 4-aminobutanoate hydrochloride demonstrates significant blood-brain barrier penetration capabilities, which is primarily attributed to its physicochemical properties and transport dynamics [1]. The compound exhibits a molecular weight of 153.61 g/mol and a lipophilicity value (XLogP3) of -0.2, indicating moderate hydrophilicity that nonetheless permits passive diffusion across biological membranes [2].
The blood-brain barrier penetration of methyl 4-aminobutanoate hydrochloride was first demonstrated through in vivo studies using intracardiac administration in rats [1]. The compound successfully crossed the blood-brain barrier after systemic administration, contrasting with its parent compound gamma-aminobutyric acid, which exhibits limited brain penetration due to its highly polar nature [1]. This enhanced permeability is attributed to the methyl ester group, which temporarily masks the carboxylic acid functionality and reduces the overall polarity of the molecule [3].
The transport dynamics involve passive diffusion mechanisms rather than active transport systems. The compound possesses one hydrogen bond donor and three hydrogen bond acceptors, along with four rotatable bonds, providing sufficient flexibility for membrane interaction while maintaining the structural integrity necessary for biological activity [2]. The relatively low molecular weight and moderate lipophilicity enable the compound to traverse the lipid bilayer of the blood-brain barrier through transcellular pathways [4].
Studies have demonstrated that the blood-brain barrier permeability of methyl 4-aminobutanoate hydrochloride is enhanced compared to other gamma-aminobutyric acid derivatives, particularly those lacking ester modifications [3]. The compound's ability to penetrate the blood-brain barrier is further supported by its clinical applications in neurological research, where it serves as a gamma-aminobutyric acid prodrug to achieve central nervous system delivery [3].
The enzymatic hydrolysis of methyl 4-aminobutanoate hydrochloride represents a crucial mechanism for its pharmacological activation. The compound functions as a prodrug, requiring enzymatic cleavage to release the active gamma-aminobutyric acid moiety [1]. This hydrolysis is primarily mediated by carboxylesterases, which belong to the serine hydrolase superfamily and are widely distributed throughout mammalian tissues [5].
Carboxylesterase 1 and carboxylesterase 2 are the primary enzymes responsible for the hydrolysis of methyl 4-aminobutanoate hydrochloride [5]. These enzymes exhibit distinct substrate specificities: carboxylesterase 1 preferentially hydrolyzes substrates with small alcohol groups and bulky acyl groups, while carboxylesterase 2 shows preference for substrates with large alcohol groups and small acyl groups [5]. The methyl ester group of methyl 4-aminobutanoate hydrochloride falls within the substrate specificity range of both enzymes, though carboxylesterase 1 demonstrates higher efficiency for methyl ester hydrolysis [5].
The catalytic mechanism involves a two-step process utilizing a serine-histidine-glutamate catalytic triad [5]. Initial nucleophilic attack by the serine residue on the carbonyl carbon of the ester bond forms a tetrahedral intermediate, followed by the formation of an acyl-enzyme complex and release of methanol [5]. Subsequently, water molecules attack the acyl-enzyme intermediate, leading to the release of gamma-aminobutyric acid and regeneration of the active enzyme [5].
Brain tissue homogenates have been shown to effectively hydrolyze methyl 4-aminobutanoate hydrochloride to gamma-aminobutyric acid [1]. The hydrolysis rate in brain tissue is sufficient to generate pharmacologically relevant concentrations of gamma-aminobutyric acid, supporting the compound's utility as a central nervous system-targeted prodrug [1]. The enzymatic conversion is rapid and efficient, with complete hydrolysis observed within physiological timeframes [6].
The receptor interactions of methyl 4-aminobutanoate hydrochloride and its metabolites involve complex mechanisms at gamma-aminobutyric acid receptor subtypes. The parent compound exhibits weak direct binding to gamma-aminobutyric acid receptors, primarily functioning as a competitive inhibitor of gamma-aminobutyric acid binding to crude synaptic plasma membranes [1]. This inhibitory effect suggests that methyl 4-aminobutanoate hydrochloride can directly interact with gamma-aminobutyric acid binding sites, albeit with lower affinity than the endogenous neurotransmitter [1].
The primary pharmacological activity derives from the enzymatic hydrolysis product, gamma-aminobutyric acid, which functions as a full agonist at gamma-aminobutyric acid receptors [7]. Gamma-aminobutyric acid-A receptors are ligand-gated chloride channels that mediate fast inhibitory synaptic transmission in the central nervous system [7]. Upon gamma-aminobutyric acid binding, these receptors undergo conformational changes that open chloride channels, leading to hyperpolarization of the postsynaptic membrane and inhibition of neuronal excitability [7].
Gamma-aminobutyric acid-B receptors, which are G-protein coupled receptors, also respond to gamma-aminobutyric acid released from methyl 4-aminobutanoate hydrochloride hydrolysis [8]. These receptors mediate slower, prolonged inhibitory effects through modulation of potassium and calcium channels, contributing to the overall inhibitory tone in the central nervous system [8]. The activation of gamma-aminobutyric acid-B receptors results in decreased neuronal excitability and reduced neurotransmitter release [8].
The compound's effects on gamma-aminobutyric acid receptor function have been demonstrated through its ability to inhibit gamma-aminobutyric acid uptake by rat synaptosomes and activate gamma-aminobutyric acid release [1]. These effects contribute to increased gamma-aminobutyric acid concentration in the synaptic cleft, enhancing inhibitory neurotransmission [1]. The dual mechanism of action, involving both direct receptor interaction and indirect effects through gamma-aminobutyric acid release, provides a comprehensive approach to modulating gamma-aminobutyric acid-ergic neurotransmission [1].
The metabolic fate of methyl 4-aminobutanoate hydrochloride involves multiple enzymatic pathways that determine its pharmacological duration and secondary bioactivity. The primary metabolic pathway begins with ester hydrolysis by carboxylesterases, yielding gamma-aminobutyric acid and methanol as initial products [1] [5]. This hydrolysis occurs predominantly in the liver and brain tissue, with significant activity also observed in kidney and intestinal tissues [5].
Following its formation, gamma-aminobutyric acid enters the established gamma-aminobutyric acid metabolic pathway, commonly referred to as the gamma-aminobutyric acid shunt [9]. This pathway involves the sequential action of gamma-aminobutyric acid transaminase and succinic semialdehyde dehydrogenase, ultimately converting gamma-aminobutyric acid to succinic acid, which enters the citric acid cycle [9]. The gamma-aminobutyric acid transaminase catalyzes the transamination of gamma-aminobutyric acid with alpha-ketoglutarate to form succinic semialdehyde and glutamate [10].
The succinic semialdehyde produced in this reaction is rapidly oxidized by succinic semialdehyde dehydrogenase to form succinic acid [11]. This enzymatic conversion is crucial for maintaining gamma-aminobutyric acid homeostasis and preventing accumulation of potentially toxic metabolites [11]. The entire metabolic pathway occurs within the mitochondrial matrix, where the necessary enzymes and cofactors are localized [9].
Methanol, the co-product of ester hydrolysis, follows standard methanol metabolism pathways involving alcohol dehydrogenase and aldehyde dehydrogenase [5]. The small quantities of methanol produced from therapeutic doses of methyl 4-aminobutanoate hydrochloride are readily metabolized and do not contribute significantly to pharmacological effects [5].
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